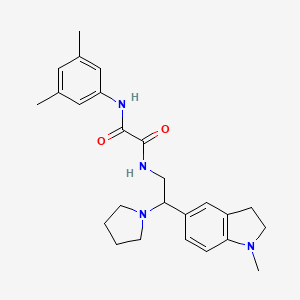

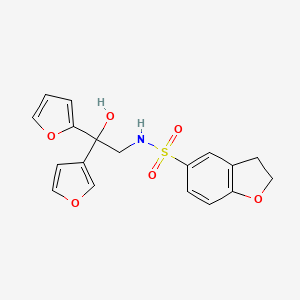

1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Triazole derivatives are synthesized through various methods, including the click chemistry approach, which offers a straightforward route to 1,2,3-triazoles. For instance, the synthesis of related triazole compounds involves reactions between azides and terminal alkynes or the condensation of chloralamides with hydrazine hydrate, leading to high yields of 1,2,4-triazoles (Chen, Liu, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and its geometric parameters, crucial for understanding the compound's chemical behavior (Lu et al., 2018).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including isomerization and alkylation, leading to the formation of new compounds with potentially significant biological activities. For example, the alkylation of triazole derivatives can result in the formation of substituted amides, showcasing the chemical versatility of these compounds (Shtabova et al., 2005).

科学的研究の応用

Diverse Biological Activities

The triazole derivatives, including 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, are recognized for their diverse biological activities. Studies have highlighted their significance in creating new drugs due to their broad spectrum of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, and their effectiveness against neglected diseases (Ferreira et al., 2013).

Synthetic Routes and Chemical Modeling

The synthesis of 1,2,3-triazoles and their derivatives, including the 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, has been a focal point of research. The synthetic routes for these compounds have been explored in-depth, considering their vast applications in drug discovery, material science, and bioconjugation. The chemistry of triazoles involves various synthetic protocols utilizing copper and non-copper catalysts, and different solvents and substrates, opening new pathways for developing biologically active triazoles (Kaushik et al., 2019; Ohloblina, 2022).

Industrial Applications

The 1,2,4-triazole derivatives have been utilized across various industries. They are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, and as anti-corrosion additives. Moreover, their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, which are used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical Significance

The structural significance of 1,2,4-triazole in pharmaceuticals is immense, with their scaffolds being part of numerous biologically important compounds. These scaffolds are vital in drug-discovery studies against cancer cells, microbes, and various diseases in the human body. The research underlines the strategies for the synthesis of these compounds and encourages further exploration to discover new drug candidates (Nasri et al., 2021).

特性

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O3/c1-10-21-17(18(25)22-13-6-4-5-7-15(13)26-2)23-24(10)14-9-16(27-3)12(20)8-11(14)19/h4-9H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAGOLGJVGKCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)